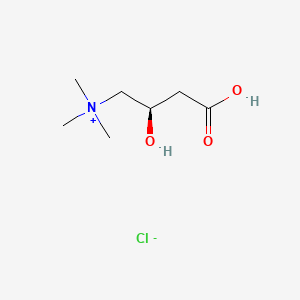

(R)-3-Carboxy-2-hydroxy-N,N,N-trimethylpropan-1-aminium chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Naturally occurring substance required in mammalian energy metabolism for facilitating long chain fatty acid transport across mitochondrial membrane. Prevents neurotoxicity. Administration effects dopamine, epinephrine, and serotonin levels. Active in vivo and in vitro.

Carnitine is a quaternary amine that occurs naturally in most mammalian tissue. It is present in relatively high concentrations in skeletal muscle and heart where it is involved in regulating energy metabolism. It shifts glucose metabolism from glycolysis to glycogen storage and enhances the transport of long chain fatty acids into the mitochondria where they are oxidized for energy production. Carnitine is biosynthesized from lysine. It might be associated with the energy production from branched chain amino acids. L-Carnitine hydrochloride has been used to study ergothioneine transporter SLC22A4 and carnitine transporter SLC22A5. It has also been used to allow the entry of palmitic acid into the mitochondria.

作用機序

Target of Action

L-Carnitine hydrochloride, also known as ®-3-Carboxy-2-hydroxy-N,N,N-trimethylpropan-1-aminium chloride, primarily targets the mitochondria in cells . It is particularly concentrated in tissues like skeletal and cardiac muscle that metabolize fatty acids as an energy source .

Mode of Action

L-Carnitine plays a crucial role in the transport of long-chain fatty acids into the mitochondrial matrix for their conversion into energy via the β-oxidation process . It also regulates pyruvate dehydrogenase activity by reacting with acetyl-CoA and maintaining the acetyl-CoA/CoA ratio in the cell .

Biochemical Pathways

L-Carnitine is involved in several biochemical pathways. It is essential for the β-oxidation pathway where it transports long-chain fatty acids into the mitochondria for degradation . It also shifts glucose metabolism from glycolysis to glycogen storage . Furthermore, L-Carnitine enhances the activity of antioxidant enzymes and promotes the synthesis of glutathione, one of the body’s most potent antioxidants .

Pharmacokinetics

The absorption of L-Carnitine after oral administration occurs partly via carrier-mediated transport and partly by passive diffusion . After oral doses of 1–6g, the absolute bioavailability is 5–18% . In contrast, the bioavailability of dietary L-Carnitine may be as high as 75% . L-Carnitine is distributed to two kinetically defined compartments: one large and slow-turnover (presumably muscle), and another relatively small and rapid-turnover (presumably liver, kidney, and other tissues) . L-Carnitine is eliminated from the body mainly via urinary excretion .

Result of Action

The primary result of L-Carnitine’s action is the enhanced production of energy in the body. By facilitating the transport of fatty acids into the mitochondria where they are oxidized for energy production, L-Carnitine plays a crucial role in energy metabolism . It also has antioxidant and anti-inflammatory properties , which may attenuate exercise-induced muscle damage.

Action Environment

Environmental factors can influence the action, efficacy, and stability of L-Carnitine. For instance, in specific conditions, prolonged L-Carnitine supplementation may affect physical performance . On the other hand, L-Carnitine supplementation elevates fasting plasma trimethylamine-N-oxide (TMAO), a compound supposed to be pro-atherogenic . Therefore, additional studies focusing on long-term supplementation and its longitudinal effect on the cardiovascular system are needed .

生化学分析

Biochemical Properties

L-Carnitine hydrochloride functions to transport long-chain fatty acyl-CoAs into the mitochondria for degradation by β-oxidation . It is involved in the regulation of metabolic pathways, including proteolysis and protein synthesis . The compound interacts with various enzymes and proteins, such as trimethyllysine dioxygenase (TMLD) and HTML aldolase (HTMLA), which are involved in its biosynthesis .

Cellular Effects

L-Carnitine hydrochloride has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by shifting glucose metabolism from glycolysis to glycogen storage and enhancing the transport of long-chain fatty acids into the mitochondria where they are oxidized for energy production . It also plays a role in preventing fatty acid accumulation, modulating ketogenesis and glucogenesis, and eliminating toxic metabolites .

Molecular Mechanism

The molecular mechanism of L-Carnitine hydrochloride involves its role as a carrier molecule in the transport of long-chain fatty acids across the inner mitochondrial membrane . This process is crucial for the production of ATP, the main energy currency of our cells .

Temporal Effects in Laboratory Settings

In laboratory settings, L-Carnitine hydrochloride has been observed to have temporal effects on cellular function. For instance, in a study conducted on critically ill patients, CRP and ESR significantly reduced, and SOD and TAC significantly improved in the group administered with L-Carnitine hydrochloride after 7 days .

Dosage Effects in Animal Models

In animal models, the effects of L-Carnitine hydrochloride vary with different dosages. According to the European Food Safety Authority, L-Carnitine hydrochloride appears to have a wide margin of safety (> 10) at the levels typically used in feed (10–50 mg/kg feed) .

Metabolic Pathways

L-Carnitine hydrochloride is involved in the mitochondrial β-oxidation pathway . It plays a key role in the metabolism of fatty acids as a ‘substrate’ for the reversible acetylation of coenzyme A and as a carrier for the transport of long-chain fatty acids from cytosol across the inner mitochondrial membrane .

Transport and Distribution

L-Carnitine hydrochloride is transported into cells by an active carrier-mediated transport system that is time-, Na±, energy- and pH-dependent . It is distributed within cells and tissues, facilitating the entry of long-chain fatty acids into the mitochondria where they can be oxidized to produce ATP .

Subcellular Localization

The subcellular localization of L-Carnitine hydrochloride is primarily in the mitochondria, where it plays a crucial role in energy production . It helps transport long-chain fatty acids across the inner mitochondrial membrane, thereby delivering substrate for oxidation and subsequent energy production .

特性

CAS番号 |

6645-46-1 |

|---|---|

分子式 |

C7H16ClNO3 |

分子量 |

197.66 g/mol |

IUPAC名 |

(3R)-3-hydroxy-4-(trimethylazaniumyl)butanoate;hydrochloride |

InChI |

InChI=1S/C7H15NO3.ClH/c1-8(2,3)5-6(9)4-7(10)11;/h6,9H,4-5H2,1-3H3;1H/t6-;/m1./s1 |

InChIキー |

JXXCENBLGFBQJM-FYZOBXCZSA-N |

SMILES |

C[N+](C)(C)CC(CC(=O)O)O.[Cl-] |

異性体SMILES |

C[N+](C)(C)C[C@@H](CC(=O)[O-])O.Cl |

正規SMILES |

C[N+](C)(C)CC(CC(=O)[O-])O.Cl |

外観 |

Solid powder |

Key on ui other cas no. |

6645-46-1 |

ピクトグラム |

Irritant |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

>29.6 [ug/mL] (The mean of the results at pH 7.4) |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Levocarnitine chloride; (R)-Carnitine hydrochloride; L-Carnitine chloride; L-Carnitine hydrochloride; LC-80; LC 80; LC80; |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。